molecular formula C13H17BrO4 B13989514 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid CAS No. 6295-71-2

5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid

Cat. No.: B13989514
CAS No.: 6295-71-2
M. Wt: 317.17 g/mol
InChI Key: UXDBBXNONLXSDM-UHFFFAOYSA-N
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Description

5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid typically involves the bromination of 4,5-dimethoxyphenylpentanoic acid. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of 5-(3-azido-4,5-dimethoxyphenyl)pentanoic acid.

    Oxidation: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanoic aldehyde.

    Reduction: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanol.

Scientific Research Applications

5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The exact mechanism of action of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is not fully understood. its structural features suggest it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy groups could play a role in modulating the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methoxy groups in 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid makes it unique compared to its analogs

Properties

CAS No.

6295-71-2

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

5-(3-bromo-4,5-dimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H17BrO4/c1-17-11-8-9(5-3-4-6-12(15)16)7-10(14)13(11)18-2/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

UXDBBXNONLXSDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCCCC(=O)O)Br)OC

Origin of Product

United States

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